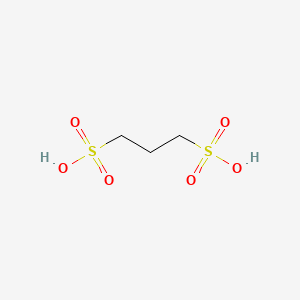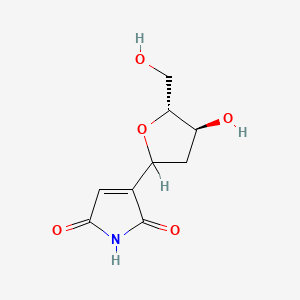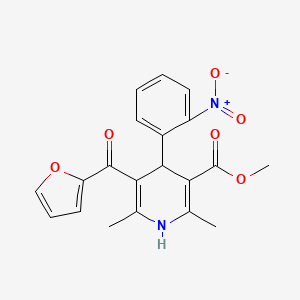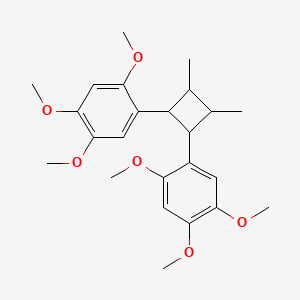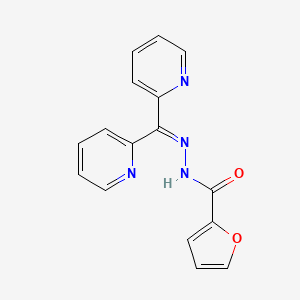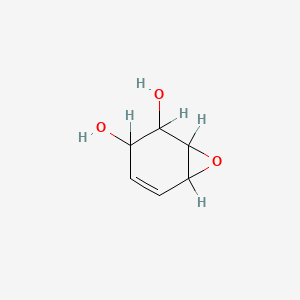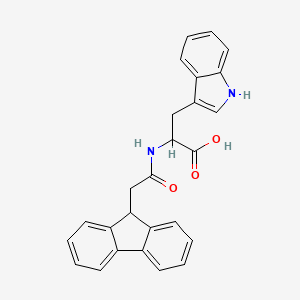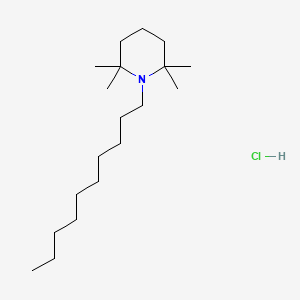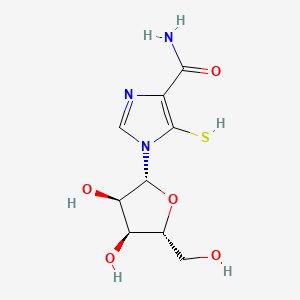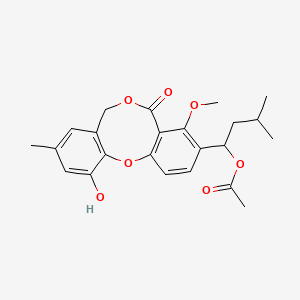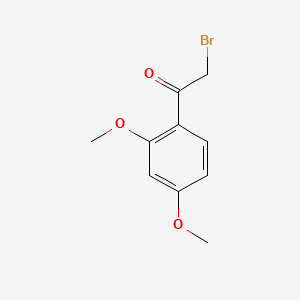
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone involves halogen-exchange reactions leading to high yields. The compound has been explored for its effective role as a chemical protective group. However, no photolytic phenomena were observed in solvents like MeOH or Benzene, indicating its stable nature under these conditions (Li Hong-xia, 2007).
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone and its analogs has been studied using various analytical techniques. X-ray crystallography revealed intricate details about the compound's structure, providing insights into its reactivity and interactions with other molecules. Notably, studies on enaminones and bromophenol derivatives have contributed to understanding the hydrogen bonding patterns and selective O-demethylation during bromination, which are crucial for predicting its behavior in chemical syntheses (James L. Balderson et al., 2007); (Yasin Çetinkaya et al., 2011).
Chemical Reactions and Properties
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including bromination, esterification, and more complex synthetic routes leading to the production of thiazole derivatives and enantiomerically pure compounds. These reactions underline the compound's utility in creating pharmacologically active molecules and its role in organic chemistry as a versatile intermediate (M. S. Bashandy et al., 2008); (Shuo Zhang et al., 2014).
Physical Properties Analysis
The physical properties of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, such as boiling point, melting point, and solubility, are influenced by its molecular structure. Studies on related compounds provide insights into the physical characteristics that could be extrapolated to understand its behavior under various conditions. For instance, the synthesis and characterization of related bromophenols and acetophenones have illuminated aspects of its crystallinity, stability, and phase behavior (H. T. Balaydın et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and participation in organic synthesis pathways, make 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone a compound of high interest. Its role in the synthesis of psychoactive substances and potential in medicinal chemistry highlights its importance. Detailed studies on its metabolism and interaction with biological systems further attest to its chemical versatility and potential for application in drug development (H. Carmo et al., 2005).
Applications De Recherche Scientifique
Synthesis Applications :
- "2-Bromo-1-(2,5-dimethoxyphenyl)ethanone" was synthesized with high yields, demonstrating its potential as an effective chemical protective group. This synthesis process involved a halogen-exchange reaction (Li Hong-xia, 2007).
- A study on "Bromination of Aromatic Ethers" highlighted the synthesis of methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, showcasing the use of NBS as a brominating agent in electrophilic aromatic bromination, which could be relevant for compounds like 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone (Xu Yong-nan, 2012).
Pharmacological Research :
- The compound "2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B)", similar to 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, was studied for its psychoactive effects, suggesting potential applications in neuroscience and pharmacology (J. Power et al., 2015).
Chemical Analysis and Toxicity Studies :
- Analysis of pyrolysis products of "2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B)" and its iodo analogue, revealed the formation of various compounds upon heating. This has implications for understanding the stability and potential toxicity of related compounds (Kelly B Texter et al., 2018).
Metabolic Pathways :
- The study on "In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)" in rats identified various metabolites, providing insights into metabolic pathways that could be relevant for structurally similar compounds like 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone (T. Kanamori et al., 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
It has been reported that similar compounds have shown inhibitory activity against enzymes like papain . Papain is a cysteine protease that plays a crucial role in protein degradation and turnover.
Mode of Action
This could potentially inhibit the enzyme’s activity .
Biochemical Pathways
If it indeed inhibits papain-like enzymes, it could affect protein degradation pathways, potentially leading to an accumulation of undegraded proteins and altered cellular functions .
Result of Action
If it inhibits papain-like enzymes, it could potentially lead to an accumulation of undegraded proteins, which could affect various cellular functions and potentially lead to cell stress or apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and thus its ability to interact with its target. The presence of other molecules could compete with the compound for its target or affect its absorption, distribution, metabolism, or excretion .
Propriétés
IUPAC Name |
2-bromo-1-(2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVBZABQCCQHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209805 | |
| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60965-26-6 | |
| Record name | 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60965-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060965266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60965-26-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Bromo-2',4'-dimethoxyacetophenone interact with papain and what are the downstream effects?
A: 2-Bromo-2',4'-dimethoxyacetophenone acts as an inhibitor of papain. It binds to the active site cysteine residue (Cys25) of the enzyme. [] Upon photolysis, the compound facilitates a reaction that ultimately leads to the replacement of Cys25 with dehydroserine, forming [ΔSer25]-papain. This modified papain, while retaining similar binding properties, loses its enzymatic activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



